
Ytterbium bis(trimethylsilyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium bis(trimethylsilyl)amide is a coordination complex composed of a cationic ytterbium metal center with anionic bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Substitution Reactions: It can react with other ligands to form new coordination complexes.
Protonolysis Reactions: It reacts with weakly protic reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyllithium, which can react to form dimethylytterbium, and weakly protic reagents like pentamethylcyclopentadiene .
Major Products Formed
The major products formed from these reactions include dimethylytterbium and various coordination complexes depending on the reagents used .
Aplicaciones Científicas De Investigación
Ytterbium bis(trimethylsilyl)amide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other metal amides and coordination complexes.
Biology: It is used in the study of metal-ligand interactions and their effects on biological systems.
Mecanismo De Acción
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Yttrium bis(trimethylsilyl)amide
- Lanthanum bis(trimethylsilyl)amide
- Samarium bis(trimethylsilyl)amide
Uniqueness
Ytterbium bis(trimethylsilyl)amide is unique due to its specific reactivity and solubility properties. Compared to other similar compounds, it offers distinct advantages in terms of its ability to form stable coordination complexes and its reactivity with weakly protic reagents .
Propiedades
Fórmula molecular |
C18H54N3Si6Yb |
|---|---|
Peso molecular |
654.2 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Clave InChI |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


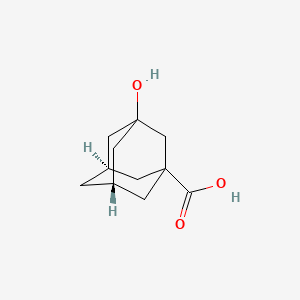
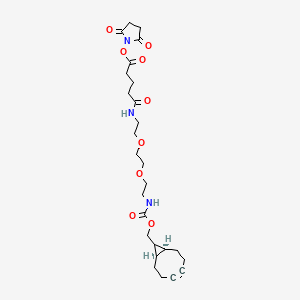
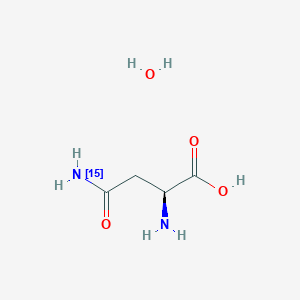
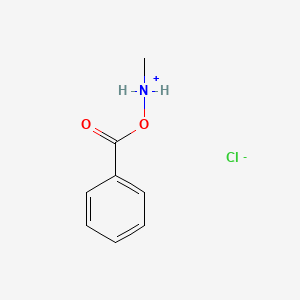

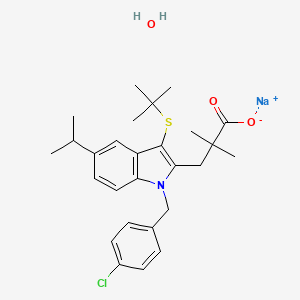
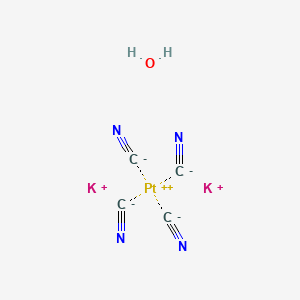

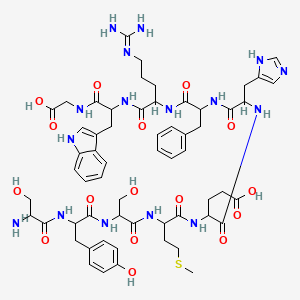
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)




